3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride
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Overview
Description
3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is a chemical compound that features a fluorine atom, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride typically involves multiple stepsThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems to handle the reagents and reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain receptors or enzymes, potentially modulating their activity. The piperidine ring may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different pharmacological properties.
Piperidine derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring and exhibit various biological activities.
Uniqueness
3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is unique due to the specific combination of fluorine, piperidine, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-fluoro-N-(piperidin-4-ylmethyl)pyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3.2ClH/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9;;/h1-2,5,9,13H,3-4,6-8H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJBVJALFSYZRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=C(C=CC=N2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2FN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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